Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride
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Overview
Description
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride is a chemical compound with the molecular formula C17H22NO3P.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phosphonate group, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride typically involves the reaction of diphenylphosphine oxide with 1-amino-3-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as distillation, crystallization, and purification to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted amino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphine oxide
- 1-amino-3-methylbutanol
- Phosphonic acids
Uniqueness
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride is unique due to its combined phosphonate and amino functionalities, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler phosphonate or amino compounds, making it a valuable tool in both research and industrial settings.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of diphenyl phosphonates with amino acids or their derivatives. Various methodologies have been developed to enhance yield and purity, including the use of coupling reagents and optimized reaction conditions. For instance, phosphonylaminium salts have been employed to facilitate the formation of phosphonamidates without harsh reagents, demonstrating a promising approach for synthesizing derivatives with enhanced bioactivity .
Biological Activity
1. Antiviral Activity
Research indicates that compounds similar to diphenyl 1-amino-3-methylbutylphosphonate exhibit antiviral properties. For example, derivatives of phosphonates have shown significant inhibitory effects against viruses such as dengue and H5N1. The mechanism often involves interference with viral replication rather than direct virucidal activity, suggesting that these compounds may act at early stages in the viral lifecycle .
2. Anticancer Properties
The anticancer potential of diphenyl 1-amino-3-methylbutylphosphonate has been explored through various studies. Compounds in this class have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 and KB-V1. The half-maximal inhibitory concentration (IC50) values for these compounds range from nanomolar to micromolar levels, indicating potent activity. The mechanisms proposed include disruption of tubulin polymerization and induction of reactive oxygen species (ROS), leading to cell death .
3. Herbicidal Activity
The herbicidal properties of phosphonate derivatives have also been investigated. Bioassays conducted on plant models revealed varying degrees of herbicidal activity, with some compounds achieving IC50 values as low as 6.7 mM. This suggests that modifications to the phosphonate structure can significantly enhance herbicidal efficacy, potentially offering new avenues for agricultural applications .
Antiviral Study
A study evaluating the antiviral activity of phosphonate derivatives found that certain modifications led to improved selectivity indices (SIs) against dengue virus serotype 2 (DENV2). For instance, a derivative exhibited an IC50 of 0.49 µM with a SI of 39.5, highlighting the potential for these compounds in antiviral therapy .
Anticancer Study
In a comparative analysis involving several phosphonate compounds against cancer cell lines, one derivative showed an IC50 value of 20 nM against KB-V1 cells, outperforming standard treatments. The study emphasized the role of structural features in determining bioactivity, particularly in relation to substituents on the phenyl ring .
Herbicidal Study
In a herbicidal activity screening, a series of synthesized phosphonamidates were tested on Solanum lycopersicum leaf disks. The results indicated that longer alkyl chains generally enhanced herbicidal activity, with specific derivatives achieving notable efficacy at low concentrations .
Properties
IUPAC Name |
1-diphenoxyphosphoryl-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO3P.ClH/c1-14(2)13-17(18)22(19,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16;/h3-12,14,17H,13,18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGVKCVQNBDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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